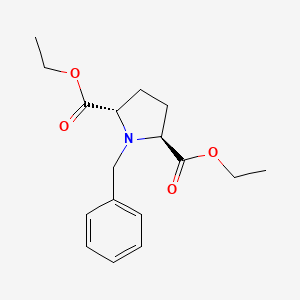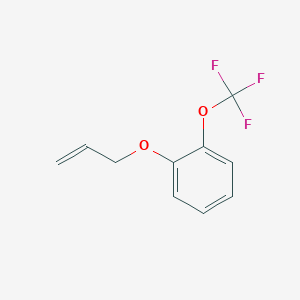
2-Bromo-3-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-3-hydroxybenzamide: is an organic compound with the molecular formula C7H6BrNO2 It is a derivative of benzamide, where the benzene ring is substituted with a bromine atom at the second position and a hydroxyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Bromination of 3-hydroxybenzamide: : One common method to synthesize 2-Bromo-3-hydroxybenzamide involves the bromination of 3-hydroxybenzamide. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
-
Industrial Production Methods: : Industrially, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to control the temperature and reaction time more precisely. This method ensures higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : 2-Bromo-3-hydroxybenzamide can undergo nucleophilic substitution reactions due to the presence of the bromine atom. Common reagents for these reactions include sodium hydroxide (NaOH) or potassium hydroxide (KOH), which can replace the bromine atom with a hydroxyl group, forming 3,3’-dihydroxybenzamide.
-
Oxidation Reactions: : The hydroxyl group in this compound can be oxidized to form a carbonyl group. This reaction typically uses oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
-
Reduction Reactions: : The compound can also undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
3,3’-Dihydroxybenzamide: Formed through nucleophilic substitution.
2-Bromo-3-oxo-benzamide: Formed through oxidation.
3-Hydroxybenzamide: Formed through reduction.
Aplicaciones Científicas De Investigación
Chemistry
In organic chemistry, 2-Bromo-3-hydroxybenzamide is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing various organic compounds.
Biology and Medicine
In medicinal chemistry, this compound has been studied for its potential biological activities. It can serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals
Mecanismo De Acción
The mechanism by which 2-Bromo-3-hydroxybenzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, as they can form hydrogen bonds and other interactions with the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-hydroxybenzamide: Similar structure but with the hydroxyl group at the fourth position.
3-Bromo-2-hydroxybenzamide: Bromine and hydroxyl groups are interchanged.
2-Chloro-3-hydroxybenzamide: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-3-hydroxybenzamide is unique due to the specific positioning of the bromine and hydroxyl groups, which can significantly influence its reactivity and interactions with other molecules. This unique arrangement makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.
Propiedades
Fórmula molecular |
C7H6BrNO2 |
|---|---|
Peso molecular |
216.03 g/mol |
Nombre IUPAC |
2-bromo-3-hydroxybenzamide |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3,10H,(H2,9,11) |
Clave InChI |
FGQJIFNXQKWCSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)O)Br)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


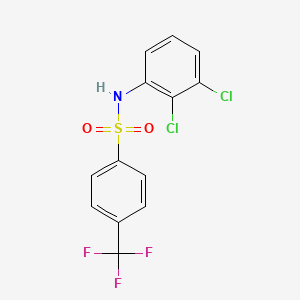
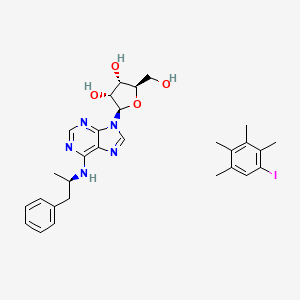
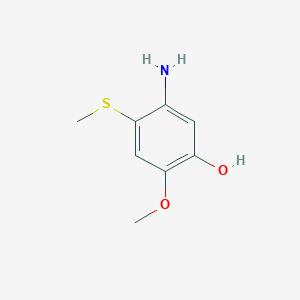


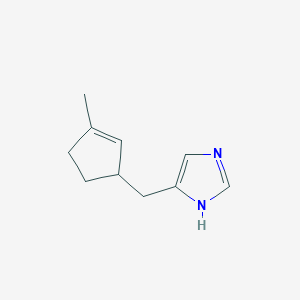
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
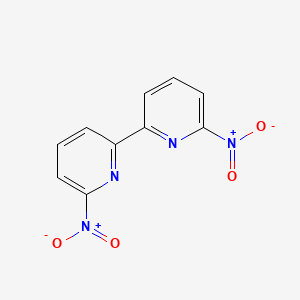
![1,3-dichloro-5-[(Z)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene](/img/structure/B12828103.png)
